molecular formula C8H15NO2 B8022480 2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester

2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester

Cat. No.: B8022480
M. Wt: 157.21 g/mol
InChI Key: XSCYPVMDZRZRPA-UHFFFAOYSA-N
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Description

2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester is an organic compound with the molecular formula C8H15NO2. This compound is characterized by the presence of an amino group, a double bond, and a methyl ester functional group. It is a derivative of pentenoic acid and is used in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester typically involves the reaction of 3,3-dimethylbut-1-ene with an appropriate amine under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the starting materials are subjected to a series of steps involving protection and deprotection of functional groups, followed by esterification to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, saturated compounds, and various substituted amino esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme-substrate interactions and metabolic pathways.

    Medicine: Research on potential therapeutic applications, including drug development and pharmacokinetics.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds, while the ester group can participate in esterification and hydrolysis reactions. These interactions influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,3-dimethyl-pent-4-ynoic acid methyl ester
  • 2-Amino-3,3-dimethyl-pentanoic acid methyl ester
  • 2-Amino-3,3-dimethyl-hex-4-enoic acid methyl ester

Uniqueness

2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester is unique due to its specific structural features, such as the presence of a double bond and a methyl ester group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

methyl 2-amino-3,3-dimethylpent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-5-8(2,3)6(9)7(10)11-4/h5-6H,1,9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCYPVMDZRZRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 2(R/S)-(tert-butoxycarbonyl)amino-3,3-dimethyl-4-pentenoate (4.97 g, 19.3 mmol) in 50 mL of dichloromethane at 0° C. was added 16.5 mL of trifluoroacetic acid. After 2 hours, the solution was concentrated and the residue was dissolved in 100 mL of dichloromethane and washed with sat. aq. sodium bicarbonate (50 mL). The organic layer was dried over sodium sulfate and concentrated to give methyl 2(R/S)-amino-3,3-dimethyl-4-pentenoate (2.30 g), which was dissolved in 50 mL of dichloromethane and cooled to 0° C. Triethylamine (8.1 mL, 58 mmol) was added, followed by addition of 4-(4-fluorophenoxy)benzenesulfonyl chloride (6.71 g, 21.3 mmol). The reaction was allowed to warm to room temperature and stirred for 18 hours and then washed 3 N hydrochloric acid (125 mL), dried over sodium sulfate and concentrated. The residue was purified by chromatography on silica gel, eluting with 20% ethyl acetate in hexane, to yield 4.41 g (61%) of methyl 2(R/S)-[4-(4-fluorophenoxy)benzenesulfonyl]amino-3,3-dimethyl4-pentenoate as a white solid.
Name
methyl 2(R/S)-(tert-butoxycarbonyl)amino-3,3-dimethyl-4-pentenoate
Quantity
4.97 g
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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